molecular formula C16H16N2O3 B5867426 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide CAS No. 349085-60-5

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B5867426
CAS No.: 349085-60-5
M. Wt: 284.31 g/mol
InChI Key: UIBJHUKHAQHIAF-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methyl groups on the benzene ring and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2), chlorine (Cl2), iron(III) chloride (FeCl3) as a catalyst.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 3,4-dimethyl-N-(2-methyl-3-aminophenyl)benzamide.

    Substitution: 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)-bromobenzamide or chlorobenzamide.

    Hydrolysis: 3,4-dimethylbenzoic acid and 2-methyl-3-nitroaniline.

Scientific Research Applications

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-(2-methylphenyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    3,4-dimethyl-N-(3-nitrophenyl)benzamide: The position of the nitro group is different, which can affect its reactivity and interactions.

    N-(2-methyl-3-nitrophenyl)benzamide: Lacks the methyl groups on the benzene ring, potentially altering its chemical behavior.

Uniqueness

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3,4-dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-7-8-13(9-11(10)2)16(19)17-14-5-4-6-15(12(14)3)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBJHUKHAQHIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239131
Record name 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349085-60-5
Record name 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349085-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-N-(2-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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